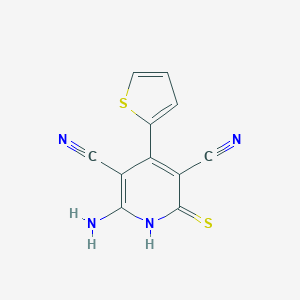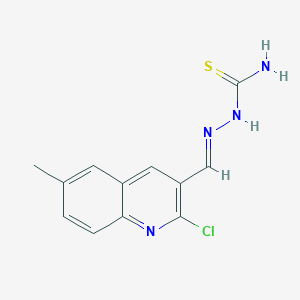
6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine, commonly known as DCPP, is a synthetic compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. DCPP has been extensively studied for its potential applications in the fields of medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of DCPP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell division and DNA synthesis. DCPP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCPP has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, which are essential for cell division and growth. DCPP has also been found to induce oxidative stress, which can lead to cell damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPP has several advantages as a research tool. It is easy to synthesize, stable, and relatively inexpensive. However, it has some limitations as well. DCPP is highly toxic and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on DCPP. One area of interest is the development of new anticancer drugs based on DCPP. Researchers are also exploring the potential of DCPP as a new class of antibiotics to combat drug-resistant bacterial infections. In addition, DCPP has potential applications in the field of material science, particularly in the development of new polymers and coatings. Further research is needed to fully understand the mechanism of action of DCPP and to explore its potential applications in various fields.
Aplicaciones Científicas De Investigación
DCPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. DCPP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against drug-resistant strains of bacteria and viruses.
Propiedades
Nombre del producto |
6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine |
|---|---|
Fórmula molecular |
C10H8Cl2N4O |
Peso molecular |
271.1 g/mol |
Nombre IUPAC |
6-(2,4-dichlorophenoxy)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H8Cl2N4O/c11-5-1-2-7(6(12)3-5)17-9-4-8(13)15-10(14)16-9/h1-4H,(H4,13,14,15,16) |
Clave InChI |
JCKMRGRBJIGNON-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC(=C2)N)N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC(=C2)N)N |
Solubilidad |
39.5 [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)

![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)